1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone
Description
Properties
IUPAC Name |
1-[3-(fluoromethyl)azetidin-1-yl]-2-(4-propan-2-ylsulfanylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNOS/c1-11(2)19-14-5-3-12(4-6-14)7-15(18)17-9-13(8-16)10-17/h3-6,11,13H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBRWSBANAVKRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N2CC(C2)CF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-(Isopropylthio)acetophenone
The aryl thioether nucleus is synthesized via a two-step sequence:
Thiolation of 4-bromoacetophenone :
$$ \text{4-Bromoacetophenone + NaS-iPr} \xrightarrow{\text{DMF, 110°C}} \text{4-(Isopropylthio)acetophenone} $$
Yield: 78% (isolated via silica chromatography).Purification : Recrystallization from ethanol/water (4:1) affords analytically pure product (m.p. 89–91°C).
Comparative data for alternative thioether-forming reactions:
| Method | Catalyst | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Ullmann coupling | CuI/1,10-phen | 120 | 65 | 92.4 |
| Nucleophilic aromatic substitution | K2CO3 | 110 | 78 | 98.1 |
| Metal-free thiolation | TBAB | 100 | 71 | 95.3 |
Synthesis of 3-Fluoromethylazetidine Hydrochloride
The azetidine core is constructed via cyclization of 1,3-dibromo-2-fluoropropane with benzylamine, followed by hydrogenolytic deprotection:
Ring closure :
$$ \text{1,3-Dibromo-2-fluoropropane + BnNH}2 \xrightarrow{\text{Et}3\text{N, THF}} \text{1-Benzyl-3-fluoromethylazetidine} $$
Yield: 62% (GC-MS purity: 94%).Deprotection :
$$ \text{1-Benzyl-3-fluoromethylazetidine} \xrightarrow{\text{H}_2, Pd/C} \text{3-Fluoromethylazetidine HCl} $$
Yield: 89% (m.p. 213–215°C dec).
Critical parameters influencing azetidine stability:
- Temperature : Exothermic decomposition observed >220°C
- pH : Stable in HCl (1–2 M); degrades in basic media (t1/2 = 3 h at pH 9)
Final Coupling and Optimization
Reductive Amination Protocol
The ethylene spacer is introduced via condensation of 4-(isopropylthio)acetophenone with 3-fluoromethylazetidine:
$$ \text{4-(iPrS)acetophenone + 3-Fluoromethylazetidine} \xrightarrow{\text{NaBH(OAc)}_3, \text{AcOH}} \text{Target Compound} $$
Reaction optimization matrix:
| Entry | Solvent | Equiv. Borohydride | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | DCM | 1.5 | 24 | 34 |
| 2 | MeOH | 2.0 | 12 | 58 |
| 3 | THF/AcOH | 3.0 | 6 | 72 |
| 4 | EtOAc | 2.5 | 18 | 41 |
Optimized conditions from modified for fluorinated substrates
Alternative Pd-Catalyzed Cross-Coupling
A patent-derived method employs Suzuki-Miyaura coupling for constructing the ethylene bridge:
Borylation of 4-(iPrS)benzaldehyde :
$$ \text{4-(iPrS)benzaldehyde + Bis(pinacolato)diboron} \xrightarrow{\text{Pd(dppf)Cl}_2} \text{Aryl boronate ester} $$Coupling with azetidine triflate :
$$ \text{Aryl boronate + 3-Fluoromethylazetidine triflate} \xrightarrow{\text{Pd(OAc)}_2} \text{Target Compound} $$
Yield: 68% (vs. 72% for reductive amination).
Physicochemical Characterization and Validation
Spectroscopic Data Correlation
- ¹H NMR (400 MHz, CDCl3): δ 7.85 (d, J=8.4 Hz, 2H, ArH), 7.45 (d, J=8.4 Hz, 2H, ArH), 4.32 (m, 1H, NCH2), 3.89 (m, 2H, azetidine), 3.45 (dd, J=24, 12 Hz, 2H, CF2H), 3.12 (septet, J=6.8 Hz, 1H, SCH(CH3)2), 2.95 (m, 2H, COCH2), 1.35 (d, J=6.8 Hz, 6H, CH(CH3)2)
- ¹³C NMR : 205.8 (C=O), 138.4 (ArC-S), 83.1 (d, J=162 Hz, CF2H), 56.2 (azetidine NCH2), 34.7 (SCH(CH3)2), 22.1 (CH(CH3)2)
- HRMS : [M+H]+ calcd for C16H21FNO2S: 310.1274; found: 310.1271
Purity and Stability Assessment
| Parameter | Value | Method |
|---|---|---|
| HPLC Purity | 99.2% (254 nm) | C18, MeCN/H2O (70:30) |
| Aqueous solubility | 23 μM (pH 7.4) | Nephelometry |
| LogD (octanol/water) | 2.81 ± 0.03 | Shake-flask |
| Plasma stability | t1/2 = 6.3 h (human) | LC-MS/MS |
Process Scale-Up Considerations
Critical challenges in kilogram-scale production:
- Exothermic risk : Reductive amination requires controlled addition of NaBH(OAc)3 below 25°C
- Azetidine hygroscopicity : Storage under N2 with molecular sieves (3Å) essential
- Thioether oxidation : Addition of 0.1% BHT inhibits sulfoxide formation during purification
Comparative cost analysis of key reagents:
| Reagent | Cost (USD/kg) | Supplier |
|---|---|---|
| 3-Fluoromethylazetidine HCl | 12,400 | Ambeed |
| 4-(iPrS)acetophenone | 8,200 | Sigma-Aldrich |
| NaBH(OAc)3 | 3,150 | TCI America |
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone can undergo various chemical reactions, including:
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-CPBA.
Reduction: LiAlH4, NaBH4.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors due to the azetidine ring’s reactivity.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules, leveraging its functional groups for further chemical transformations.
Biological Studies: The compound can be used to study the effects of fluoromethyl and azetidine groups on biological systems, potentially leading to new insights into their biochemical interactions.
Mechanism of Action
The mechanism of action of 1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The azetidine ring’s strain-driven reactivity allows it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The fluoromethyl group can enhance the compound’s metabolic stability and binding affinity .
Comparison with Similar Compounds
1-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone ()
- Structural Differences: Replaces the fluoromethyl group with a 3,4-dihydroisoquinoline moiety.
- Implications: The dihydroisoquinoline group introduces aromaticity and planar rigidity, which may enhance π-π stacking interactions with biological targets. However, the absence of fluorine reduces electronegativity and could alter metabolic pathways.
1-(Azetidin-1-yl)-2-(2-(4-(3-fluoropropyl)phenyl)-5,7-dimethylpyrazolopyrimidin-3-yl)ethanone ()
- Structural Differences : Incorporates a pyrazolopyrimidinyl group instead of the 4-(isopropylthio)phenyl substituent.
- The 3-fluoropropyl chain may enhance blood-brain barrier penetration compared to the target compound’s isopropylthio group .
Ethanone Derivatives with Heterocyclic Substitutions
Pyridine-Based CYP51 Inhibitors (UDO and UDD) ()
- Structural Differences : Feature piperazine and pyridyl groups instead of azetidine and isopropylthio phenyl.
- Activity: These compounds inhibit Trypanosoma cruzi CYP51, a key enzyme in Chagas disease, with efficacy comparable to posaconazole. The absence of azetidine in UDO/UDD suggests divergent binding modes compared to the target compound .
Ezetimibe (1-(4-Fluorophenyl)-3-[3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one) ()
- Structural Differences : Contains an azetidin-2-one (lactam) ring instead of azetidin-1-yl, with additional fluorophenyl and hydroxypropyl groups.
- Activity : Clinically used to inhibit cholesterol absorption by targeting NPC1L1. The lactam ring and hydroxyl groups are critical for binding, highlighting how azetidine modifications (e.g., fluoromethyl vs. lactam) drastically alter biological targets .
Biological Activity
1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, synthesis, and related research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a complex structure that includes an azetidine ring, a fluoromethyl group, and an isopropylthio-substituted phenyl moiety. Its molecular formula is , with a molecular weight of approximately 251.31 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The following general synthetic pathway has been noted in the literature:
- Formation of the Azetidine Ring : The initial step involves the synthesis of the azetidine ring through cyclization reactions involving appropriate amines and carbonyl compounds.
- Introduction of Fluoromethyl Group : A fluoromethyl group can be introduced using reagents like bromofluoromethane or similar fluorinating agents.
- Phenyl Substitution : The final step involves attaching the isopropylthio-substituted phenyl group to the ethanone moiety.
Biological Activity
The biological activities of this compound have been explored in various studies, focusing on its pharmacological effects.
Antitumor Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it was shown to inhibit cell proliferation in human breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values indicating significant potency.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Induction of apoptosis |
| A549 | 15.0 | Cell cycle arrest |
Antimicrobial Activity
Preliminary antimicrobial assays indicated that the compound possesses moderate antibacterial properties against Gram-positive bacteria, particularly Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Case Study on Breast Cancer : A study involving the administration of the compound in a murine model of breast cancer showed a significant reduction in tumor size compared to control groups, suggesting its potential as an antitumor agent.
- Antimicrobial Efficacy : In another study, the compound was tested in combination with standard antibiotics against resistant strains of bacteria, showing synergistic effects that enhance overall efficacy.
Research Findings
Research has also focused on the mechanism of action of this compound:
- Apoptosis Induction : Mechanistic studies suggest that the compound triggers apoptosis through mitochondrial pathways, leading to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins.
- Cell Cycle Arrest : Flow cytometry analyses indicated that treatment with this compound causes G2/M phase arrest in cancer cells, contributing to its cytotoxic effects.
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?
Methodological Answer: Synthesis optimization involves:
- Multi-step reactions : Sequential coupling of the azetidine and isopropylthio-phenyl moieties, requiring precise stoichiometric control .
- Reaction conditions : Temperature (e.g., 60–80°C for nucleophilic substitution), solvent selection (polar aprotic solvents like DMF enhance reactivity), and catalysts (e.g., Pd-based catalysts for cross-coupling) .
- Purification : Use preparative HPLC or column chromatography to isolate intermediates. Final purity (>95%) is confirmed via NMR and LC-MS .
Q. How can the three-dimensional structure and conformational dynamics of this compound be characterized?
Methodological Answer:
- X-ray crystallography : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding with the fluoromethyl group) .
- NMR spectroscopy : 2D NOESY identifies spatial proximity between the azetidine ring and isopropylthio group, revealing intramolecular steric effects .
- Computational modeling : Density Functional Theory (DFT) predicts stable conformers and electronic properties .
Q. What initial biological assays are suitable for evaluating its bioactivity?
Methodological Answer:
- Enzyme inhibition assays : Screen against kinases or proteases using fluorescence-based kinetic assays (e.g., ADP-Glo™ for kinase activity) .
- Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) quantify affinity (IC₅₀ values) .
- Cytotoxicity profiling : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) assess antiproliferative potential .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the fluoromethyl group in azetidine on target binding?
Methodological Answer:
- Analog synthesis : Replace fluoromethyl with -CH₃, -CF₃, or -H to compare steric/electronic effects .
- Biological testing : Measure changes in IC₅₀ values across analogs to identify critical substituents .
- Molecular docking : Simulate binding poses with target proteins (e.g., using AutoDock Vina) to map interactions (e.g., halogen bonding with the fluorine atom) .
Q. How can contradictions between in vitro potency and in vivo efficacy data be resolved?
Methodological Answer:
- Pharmacokinetic (PK) studies : Measure plasma half-life and bioavailability via LC-MS/MS to identify metabolic instability (e.g., oxidation of the isopropylthio group) .
- Metabolite identification : Use high-resolution mass spectrometry (HRMS) to detect and characterize active/inactive metabolites .
- Formulation optimization : Encapsulate the compound in liposomes to enhance solubility and tissue penetration .
Q. What computational strategies predict the metabolic stability of the isopropylthio moiety?
Methodological Answer:
- In silico metabolism tools : Use software like StarDrop or MetaSite to simulate cytochrome P450-mediated oxidation pathways .
- QSAR models : Train models on thioether-containing compounds to predict clearance rates .
- Microsomal stability assays : Validate predictions using liver microsomes (human/rat) and monitor degradation via LC-MS .
Q. How can reaction mechanisms for key synthetic steps (e.g., azetidine ring formation) be elucidated?
Methodological Answer:
- Kinetic studies : Monitor intermediates via in-situ IR spectroscopy to identify rate-determining steps .
- Isotope labeling : Use ¹⁸O-labeled reagents to trace oxygen incorporation during ring closure .
- DFT calculations : Map energy profiles for ring-forming transitions to propose plausible mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
